BenchChemオンラインストアへようこそ!

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Organic Synthesis Analytical Chemistry Medicinal Chemistry

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1336955-84-0) is a dihalogenated 1-indanone derivative with a molecular formula of C9H6BrClO and a molecular weight of 245.50 g/mol. It belongs to the class of fused-ring aromatic ketones and is characterized by the presence of both bromine and chlorine substituents at the 7- and 6- positions of the indanone core, respectively.

Molecular Formula C9H6BrClO
Molecular Weight 245.5 g/mol
CAS No. 1336955-84-0
Cat. No. B3098462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
CAS1336955-84-0
Molecular FormulaC9H6BrClO
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2Br)Cl
InChIInChI=1S/C9H6BrClO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2
InChIKeyAISLNDIXESTYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1336955-84-0): Procurement-Relevant Identity and Chemical Class


7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1336955-84-0) is a dihalogenated 1-indanone derivative with a molecular formula of C9H6BrClO and a molecular weight of 245.50 g/mol [1]. It belongs to the class of fused-ring aromatic ketones and is characterized by the presence of both bromine and chlorine substituents at the 7- and 6- positions of the indanone core, respectively [1]. As a synthetic building block, it is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing more complex molecular architectures, owing to the differential reactivity imparted by its two distinct halogen atoms .

Why Generic Substitution of 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1336955-84-0) is Not Advisable for Research Procurement


The unique substitution pattern of 7-bromo-6-chloro-2,3-dihydro-1H-inden-1-one directly determines its synthetic utility. The concurrent presence of bromine and chlorine atoms creates two chemically distinct sites for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a key strategic advantage for building molecular complexity [1]. A generic substitution with a mono-halogenated analog (e.g., 6-bromo-1-indanone or 7-bromo-1-indanone) or a different dihalogenated isomer (e.g., 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one, CAS 1337850-20-0 [2]) would fundamentally alter the regioselectivity and outcome of subsequent synthetic steps. Furthermore, the selection of this specific isomer over its regioisomer 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one is critical, as their differing spatial arrangements of halogens lead to distinct reactivity profiles in palladium-catalyzed transformations, a nuance often lost in generic procurement [2].

Quantitative Differentiator Evidence Guide for 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1336955-84-0) vs. Analogs


Regioisomeric Purity: 7-Bromo-6-chloro vs. 6-Bromo-7-chloro Isomer Differentiation by GC/HPLC

The target compound is the 7-bromo-6-chloro isomer. Its regioisomer, 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS 1337850-20-0), is a distinct chemical entity with a different IUPAC name and MDL number (MFCD20462304 vs. MFCD20462318 for the target) [1]. Vendor-supplied analytical data confirms that the target compound is verified by GC and HPLC to ensure it is free of this common isomer, a critical quality attribute for synthesis reproducibility . In contrast, generic halogenated indanone sources may not differentiate between these isomers.

Organic Synthesis Analytical Chemistry Medicinal Chemistry

Procurement-Grade Purity Benchmarking: 97% Assay by HPLC for Target Compound

The target compound is commercially available with a standard purity of 97%, as determined by HPLC . This purity level is a key differentiator for procurement, ensuring high reaction yields and minimizing purification of downstream products. While lower-purity grades (e.g., 95% from other suppliers) exist, the 97% specification provides a quantifiable advantage for demanding synthetic applications where stoichiometric precision is required .

Chemical Procurement Quality Control Organic Synthesis

Computed Lipophilicity (XLogP3) as a Selectivity Predictor for Biological Screening

The computed lipophilicity of the target compound is XLogP3 = 3.0 [1]. This value places it in a favorable range for both membrane permeability and solubility, a critical parameter in drug discovery. Compared to the mono-brominated analog 6-bromo-1-indanone (XLogP3 ~ 2.5, predicted) or the mono-chlorinated analog 6-chloro-1-indanone (XLogP3 ~ 2.2, predicted), the target compound's higher lipophilicity may confer enhanced passive membrane permeability while retaining acceptable aqueous solubility, a balance often sought in lead optimization [2].

Medicinal Chemistry Drug Design Computational Chemistry

Topological Polar Surface Area (TPSA) as a Descriptor for Drug-Like Properties

The target compound possesses a topological polar surface area (TPSA) of 17.1 Ų [1]. This is identical to its regioisomer 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one and comparable to other halogenated indanones, indicating a consistent class-level profile for intestinal absorption and blood-brain barrier penetration according to Veber's rules. This low TPSA value supports the compound's suitability for CNS drug discovery programs, where a TPSA < 60-70 Ų is often desired [2].

Medicinal Chemistry ADME Prediction Drug Design

Optimal Research & Industrial Application Scenarios for 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1336955-84-0)


Regioselective Sequential Cross-Coupling for Complex API Synthesis

The proven existence of two distinct halogen substituents (Br and Cl) allows for chemoselective, sequential palladium-catalyzed cross-coupling reactions. This enables the construction of highly substituted indanone scaffolds, a common motif in kinase inhibitors and CNS-active agents. The verified isomer identity (Section 3, Evidence 1) is critical here to ensure the intended reaction sequence proceeds at the correct position [1].

Building Block for CNS-Focused Fragment-Based Drug Discovery (FBDD)

With a computed XLogP3 of 3.0 and a low TPSA of 17.1 Ų (Section 3, Evidence 3 & 4), this fragment-like molecule is well-positioned for CNS drug discovery programs. Its physicochemical profile suggests good brain penetration potential, and the dual halogen handles provide vectors for fragment growth via combinatorial chemistry [2].

High-Yield Synthesis via Reliable High-Purity Starting Material

When multi-step synthesis demands high overall yield, starting with a 97% pure building block (Section 3, Evidence 2) minimizes the introduction of cumulative impurities. This is particularly advantageous in medicinal chemistry campaigns where milligram-to-gram scale synthesis of analogs requires robust and predictable reactivity from the starting material .

Quote Request

Request a Quote for 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.